4-Methylphthalonitrile
Overview
Description
4-Methylphthalonitrile is an organic compound with the molecular formula CH3C6H3-1,2-(CN)2 and a molecular weight of 142.16 .
Synthesis Analysis
The synthesis of 4-Methylphthalonitrile has been studied in the context of dye-sensitized solar cells . The study suggests that the compound has high molar absorption coefficient, relatively simple synthesis procedure, various structures and lower cost .Molecular Structure Analysis
The geometries, electronic structures, polarizabilities, and hyperpolarizabilities of 4-Methylphthalonitrile were studied based on Hartree-Fock (HF) and density functional theory (DFT) using the hybrid functional B3LYP .Chemical Reactions Analysis
The absorption bands of 4-Methylphthalonitrile are assigned to π → π* transitions . The three lowest energy excited states of 4-Methylphthalonitrile are due to photo-induced electron transfer processes .Physical And Chemical Properties Analysis
4-Methylphthalonitrile is a powder or crystal with a melting point of 119-121 °C (lit.) . It is stored at room temperature .Scientific Research Applications
Solar Cell Application
4-Methylphthalonitrile has been studied for its application in dye-sensitized solar cells. Research by Senthilkumar and Anbarasan (2011) explored the molecule's electronic structures, polarizabilities, and hyperpolarizabilities. Their work revealed that 4-Methylphthalonitrile's absorption bands are due to π → π* transitions, and it plays a role in the electron transfer between semiconductor electrodes and dye sensitizer in solar cells (P. Senthilkumar & P. M. Anbarasan, 2011).
Antioxidant Properties
Aydin et al. (2017) synthesized tetra phthalocyanines with peripheral 4-(methylthio)phenylthio groups, including a derivative of 4-Methylphthalonitrile. These compounds exhibited significant antioxidant properties, outperforming standard antioxidants in some tests (M. Aydin, E. Alici, A. T. Bilgiçli, M. N. Yarasir & G. Arabaci, 2017).
Antimicrobial Activity
Hamdi et al. (2017) investigated the antimicrobial activities of phthalonitrile derivatives, including those related to 4-Methylphthalonitrile. They found that these compounds showed promising biological activity (N. Hamdi, R. Medyouni, H. Bilel, L. Mansour & A. Romerosa, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylbenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGRFMFORMPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370062 | |
Record name | 4-Methylphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphthalonitrile | |
CAS RN |
63089-50-9 | |
Record name | 4-Methylphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylphthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.